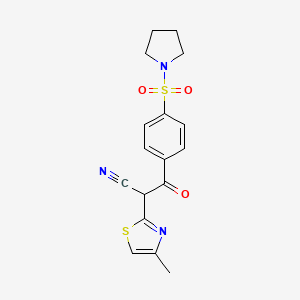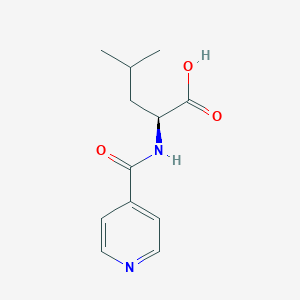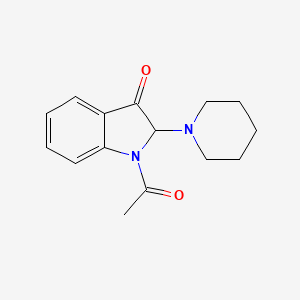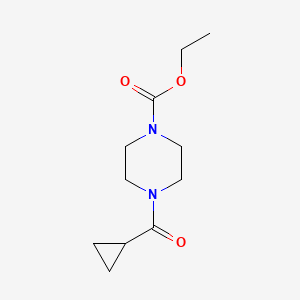![molecular formula C18H21N3O B7536773 [3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7536773.png)
[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-pyridin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-pyridin-4-ylmethanone is a chemical compound that belongs to the piperazine class of compounds. It is commonly known as MPMP and has been studied for its potential use in scientific research.
Mécanisme D'action
The mechanism of action of MPMP is not fully understood. However, it is believed to act as a partial agonist at the serotonin transporter and an antagonist at the sigma-1 receptor. This dual action may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
MPMP has been shown to increase the release of serotonin in the brain. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus. BDNF is a protein that plays an important role in neuronal survival and growth. These effects suggest that MPMP may have potential therapeutic effects in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPMP in lab experiments is its high potency and selectivity. This allows for more precise and accurate results. However, one limitation of using MPMP is its potential toxicity. It has been shown to have toxic effects on certain cell types, which may limit its use in some experiments.
Orientations Futures
There are several potential future directions for the study of MPMP. One direction is to further investigate its potential therapeutic effects in the treatment of neurological disorders. Another direction is to study its effects on other receptors and neurotransmitters in the brain. Additionally, the development of new and improved synthesis methods for MPMP may allow for more widespread use in scientific research.
Méthodes De Synthèse
The synthesis of MPMP involves the reaction between 4-bromo-2-chloropyridine and 3-methyl-4-aminophenylpiperazine. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified using column chromatography to obtain pure MPMP.
Applications De Recherche Scientifique
MPMP has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the serotonin transporter and the sigma-1 receptor. This makes it a potential candidate for studying the role of these receptors in various neurological disorders.
Propriétés
IUPAC Name |
[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-14-4-3-5-17(12-14)21-11-10-20(13-15(21)2)18(22)16-6-8-19-9-7-16/h3-9,12,15H,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYKSZMTKWYSSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-pyridin-4-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7536702.png)
![3-[4-amino-5-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-1,2,4-triazol-3-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7536713.png)
![N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B7536717.png)
![3-[(4-Methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7536720.png)
![(2S)-4-amino-2-[(2-fluorophenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B7536731.png)

![(2R)-2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B7536742.png)

![5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide](/img/structure/B7536756.png)
![3-Methyl-5-[[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7536757.png)


![4-[(4-Methoxy-3-nitrophenyl)sulfonylamino]butanoic acid](/img/structure/B7536785.png)